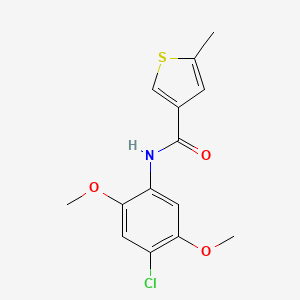
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide, also known as CTMP, is a synthetic compound that belongs to the family of phenethylamines. It is a potent inhibitor of the enzyme protein kinase B (PKB), which is involved in a variety of cellular processes such as cell growth, differentiation, and survival. CTMP has gained significant attention in the scientific community due to its potential applications in cancer research and other diseases that involve abnormal PKB activity.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide acts as a competitive inhibitor of PKB by binding to its active site. PKB is a serine/threonine kinase that is activated by various growth factors and cytokines, leading to the phosphorylation of downstream targets involved in cell survival and proliferation. N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide blocks this process by preventing the activation of PKB, leading to the inhibition of its downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of PKB by N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide has several biochemical and physiological effects. In cancer cells, N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide induces apoptosis and inhibits cell growth and proliferation. In diabetes, N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide improves insulin sensitivity and glucose uptake by skeletal muscle cells. In neurodegenerative disorders, N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide has several advantages as a research tool, including its high potency and specificity for PKB inhibition. It is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective PKB inhibitors based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide. Another direction is the investigation of the potential therapeutic applications of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide in other diseases beyond cancer, diabetes, and neurodegeneration. Additionally, the study of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide in combination with other drugs or therapies may lead to more effective treatment options for these diseases.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential applications in cancer research. PKB is known to be overexpressed in many types of cancer, and its inhibition by N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide has been shown to induce cell death and inhibit tumor growth in various preclinical models. N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-thiophenecarboxamide has also been studied in other diseases, such as diabetes and neurodegenerative disorders, where PKB dysregulation plays a role.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-8-4-9(7-20-8)14(17)16-11-6-12(18-2)10(15)5-13(11)19-3/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCOVIGUIKIFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




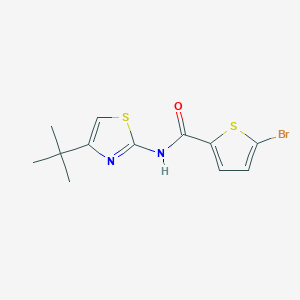
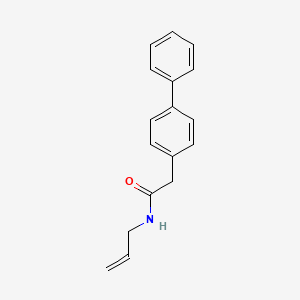

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4433291.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4433293.png)


![1-[(5-ethyl-2-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4433322.png)
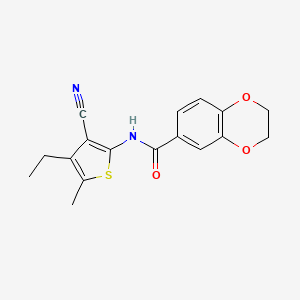
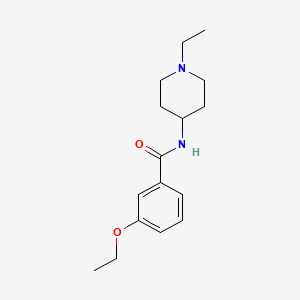
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-furoyl)piperazine](/img/structure/B4433331.png)

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4433337.png)